molecular formula C18H13ClO3 B5738867 7-[(2-chloro-2-propen-1-yl)oxy]-4-phenyl-2H-chromen-2-one

7-[(2-chloro-2-propen-1-yl)oxy]-4-phenyl-2H-chromen-2-one

Cat. No. B5738867
M. Wt: 312.7 g/mol
InChI Key: AGZNZZQCDZYYSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-[(2-chloro-2-propen-1-yl)oxy]-4-phenyl-2H-chromen-2-one, also known as Clorprenaline, is a synthetic compound that is widely used in scientific research due to its unique properties. It is a beta-adrenergic agonist that has been shown to have a range of biochemical and physiological effects. In

Mechanism of Action

7-[(2-chloro-2-propen-1-yl)oxy]-4-phenyl-2H-chromen-2-onee acts as a beta-adrenergic agonist by binding to beta-adrenergic receptors. This binding activates the receptor, leading to a cascade of intracellular events that ultimately result in the physiological effects of 7-[(2-chloro-2-propen-1-yl)oxy]-4-phenyl-2H-chromen-2-onee. The exact mechanism of action of 7-[(2-chloro-2-propen-1-yl)oxy]-4-phenyl-2H-chromen-2-onee is not fully understood, but it is thought to involve the activation of adenylate cyclase and the subsequent increase in cyclic AMP levels.
Biochemical and Physiological Effects:
7-[(2-chloro-2-propen-1-yl)oxy]-4-phenyl-2H-chromen-2-onee has a range of biochemical and physiological effects. It has been shown to increase cardiac output, bronchial smooth muscle relaxation, and glucose metabolism. It has also been shown to increase skeletal muscle hypertrophy. These effects are thought to be mediated by the activation of beta-adrenergic receptors and the subsequent increase in cyclic AMP levels.

Advantages and Limitations for Lab Experiments

One advantage of using 7-[(2-chloro-2-propen-1-yl)oxy]-4-phenyl-2H-chromen-2-onee in lab experiments is its specificity for beta-adrenergic receptors. This allows researchers to investigate the role of beta-adrenergic receptors in various physiological processes. However, one limitation of using 7-[(2-chloro-2-propen-1-yl)oxy]-4-phenyl-2H-chromen-2-onee is its potential for non-specific effects. It has been shown to have off-target effects on other receptors, such as alpha-adrenergic receptors.

Future Directions

There are several future directions for research involving 7-[(2-chloro-2-propen-1-yl)oxy]-4-phenyl-2H-chromen-2-onee. One direction is to investigate the effects of 7-[(2-chloro-2-propen-1-yl)oxy]-4-phenyl-2H-chromen-2-onee on different tissues and organs. Another direction is to investigate the effects of 7-[(2-chloro-2-propen-1-yl)oxy]-4-phenyl-2H-chromen-2-onee in different disease states, such as heart failure and asthma. Additionally, there is a need for further research to investigate the potential off-target effects of 7-[(2-chloro-2-propen-1-yl)oxy]-4-phenyl-2H-chromen-2-onee and to develop more specific beta-adrenergic agonists.

Synthesis Methods

The synthesis of 7-[(2-chloro-2-propen-1-yl)oxy]-4-phenyl-2H-chromen-2-onee involves several steps. The starting material is 4-hydroxycoumarin, which is reacted with 2-chloroacetyl chloride to form 7-chloro-4-hydroxycoumarin. This intermediate is then reacted with propargyl bromide and sodium hydride to form 7-propargyloxy-4-hydroxycoumarin. The final step involves reacting this intermediate with 2-chloro-2-propen-1-ol in the presence of potassium carbonate to form 7-[(2-chloro-2-propen-1-yl)oxy]-4-phenyl-2H-chromen-2-onee.

Scientific Research Applications

7-[(2-chloro-2-propen-1-yl)oxy]-4-phenyl-2H-chromen-2-onee has been widely used in scientific research due to its unique properties. It is a beta-adrenergic agonist that has been shown to have a range of biochemical and physiological effects. It has been used in studies to investigate the role of beta-adrenergic receptors in various physiological processes, including cardiac function, bronchial smooth muscle relaxation, and glucose metabolism. It has also been used in studies to investigate the effects of beta-adrenergic agonists on skeletal muscle hypertrophy.

properties

IUPAC Name

7-(2-chloroprop-2-enoxy)-4-phenylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClO3/c1-12(19)11-21-14-7-8-15-16(13-5-3-2-4-6-13)10-18(20)22-17(15)9-14/h2-10H,1,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGZNZZQCDZYYSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(COC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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